molecular formula C8H8N6 B13092311 [5,5'-Bipyrimidine]-2,2'-diamine

[5,5'-Bipyrimidine]-2,2'-diamine

Cat. No.: B13092311
M. Wt: 188.19 g/mol
InChI Key: HUNFIXSWLFYUML-UHFFFAOYSA-N
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Description

[5,5’-Bipyrimidine]-2,2’-diamine: is a heterocyclic compound with a unique structure consisting of two pyrimidine rings connected by a single bond at the 5-position, and each pyrimidine ring is substituted with an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5,5’-Bipyrimidine]-2,2’-diamine typically involves the condensation of appropriate pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with a suitable coupling agent under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is usually heated to facilitate the formation of the desired bipyrimidine compound.

Industrial Production Methods: Industrial production of [5,5’-Bipyrimidine]-2,2’-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: [5,5’-Bipyrimidine]-2,2’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amino groups in [5,5’-Bipyrimidine]-2,2’-diamine can participate in substitution reactions with electrophiles, leading to the formation of substituted bipyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base and an appropriate solvent.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyrimidine dioxides, while substitution reactions can produce a variety of alkylated or acylated bipyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5,5’-Bipyrimidine]-2,2’-diamine is used as a ligand in coordination chemistry

Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making it a valuable compound in medicinal chemistry.

Medicine: In medicine, [5,5’-Bipyrimidine]-2,2’-diamine and its derivatives are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structure and reactivity make it suitable for creating materials with specific properties, such as enhanced conductivity or durability.

Mechanism of Action

The mechanism of action of [5,5’-Bipyrimidine]-2,2’-diamine involves its interaction with molecular targets such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

    2,2’-Bipyrimidine: A related compound with two pyrimidine rings connected at the 2-position.

    5,5’-Dimethyl-2,2’-bipyrimidine: A derivative with methyl groups at the 5-position of each pyrimidine ring.

    5,5’-Dibromo-2,2’-bipyrimidine: A halogenated derivative with bromine atoms at the 5-position.

Uniqueness: [5,5’-Bipyrimidine]-2,2’-diamine is unique due to the presence of amino groups at the 2-position, which significantly influences its reactivity and potential applications. The amino groups enhance its ability to form hydrogen bonds and coordinate with metal ions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

5-(2-aminopyrimidin-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C8H8N6/c9-7-11-1-5(2-12-7)6-3-13-8(10)14-4-6/h1-4H,(H2,9,11,12)(H2,10,13,14)

InChI Key

HUNFIXSWLFYUML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N)C2=CN=C(N=C2)N

Origin of Product

United States

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